Cas no 928-50-7 (4-Pentenyl Chloride)

4-Pentenyl Chloride structure
4-Pentenyl Chloride structure
Nome do Produto:4-Pentenyl Chloride
N.o CAS:928-50-7
MF:C5H9Cl
MW:104.577960729599
CID:797246
PubChem ID:523042

4-Pentenyl Chloride Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Pentene, 5-chloro-
    • 5-CHLORO-1-PENTENE
    • 5-Chloropent-1-ene
    • 1-Pentene,5-chloro
    • 4-pentenyl chloride
    • 5-chloro-pent-1-ene
    • 5-chloropentene
    • 5-Chlor-pent-1-en
    • 5-Chloro-1-pentene (ACI)
    • 1-Chloro-4-pentene
    • MFCD00039389
    • AKOS011896934
    • SCHEMBL445546
    • CS-0187136
    • EN300-172719
    • O11411
    • DTXSID60335143
    • DTXCID10286232
    • AS-50224
    • 928-50-7
    • SY115227
    • C5H9Cl
    • 4-Pentenyl Chloride
    • MDL: MFCD00039389
    • Inchi: 1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2
    • Chave InChI: UPOBJNRMUDPATE-UHFFFAOYSA-N
    • SMILES: ClCCCC=C

Propriedades Computadas

  • Massa Exacta: 104.03900
  • Massa monoisotópica: 104.039
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 6
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 32.9
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 0A^2
  • XLogP3: 2.3

Propriedades Experimentais

  • Densidade: 0.9125 g/cm3 (20 ºC)
  • Ponto de ebulição: 105 ºC
  • Ponto de Flash: 7.3±6.2 ºC,
  • Índice de Refracção: 1.4322 (20 ºC)
  • Solubilidade: Very slightly soluble (0.35 g/l) (25 º C),
  • PSA: 0.00000
  • LogP: 2.19140

4-Pentenyl Chloride Informações de segurança

4-Pentenyl Chloride Dados aduaneiros

  • CÓDIGO SH:2903299090
  • Dados aduaneiros:

    China Customs Code:

    2903299090

    Overview:

    HS: 2903299090. Unsaturated chlorinated derivatives of other acyclic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903299090 other unsaturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Pentenyl Chloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-172719-0.1g
5-chloropent-1-ene
928-50-7 95%
0.1g
$19.0 2023-09-20
Enamine
EN300-172719-25.0g
5-chloropent-1-ene
928-50-7 95%
25.0g
$157.0 2023-02-17
Enamine
EN300-172719-100.0g
5-chloropent-1-ene
928-50-7 95%
100.0g
$535.0 2023-02-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WG095-20g
4-Pentenyl Chloride
928-50-7 97%
20g
534.0CNY 2021-07-14
TRC
P676900-500mg
4-Pentenyl Chloride
928-50-7
500mg
$87.00 2023-05-17
TRC
P676900-1g
4-Pentenyl Chloride
928-50-7
1g
$98.00 2023-05-17
Enamine
EN300-172719-0.25g
5-chloropent-1-ene
928-50-7 95%
0.25g
$19.0 2023-09-20
Enamine
EN300-172719-1.0g
5-chloropent-1-ene
928-50-7 95%
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$0.0 2023-06-07
Enamine
EN300-172719-5.0g
5-chloropent-1-ene
928-50-7 95%
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$45.0 2023-02-17
Enamine
EN300-172719-10g
5-chloropent-1-ene
928-50-7 95%
10g
$66.0 2023-09-20

4-Pentenyl Chloride Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Thionyl chloride
Referência
Azapropellanes as phase-transfer catalyst. 4. Conformational stabilities of substituted azapropellanes: 2-methyl-1-azoniatricyclo[4.4.4.01,6]tetradecane salts
McIntosh, John M., Journal of Organic Chemistry, 1982, 47(19), 3777-9

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  rt → 10 °C; 5 h, reflux
Referência
Branch-Selective Hydroarylation: Iodoarene-Olefin Cross-Coupling
Green, Samantha A.; Matos, Jeishla L. M.; Yagi, Akiko; Shenvi, Ryan A., Journal of the American Chemical Society, 2016, 138(39), 12779-12782

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  22 °C → 0 °C
1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
1.3 Reagents: Potassium sodium tartrate ,  Water ;  0 °C; 30 min, 0 °C
Referência
α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates
Gao, Fang; Hoveyda, Amir H., Journal of the American Chemical Society, 2010, 132(32), 10961-10963

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Referência
Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids
Villieras, J.; Rambaud, M.; Kirschleger, B.; Tarhouni, R., Bulletin de la Societe Chimique de France, 1985, (5), 837-43

Synthetic Routes 5

Condições de reacção
Referência
An investigation of the thermal decomposition of the methohydroxides and methodeuteroxides of some 5-(N,N-dimethylamino)-1-pentenes
Cocker, Wesley; Geraghty, Niall W. A.; McMurry, T. Brian H.; Shannon, Patrick V. R., Journal of the Chemical Society, 1984, (10), 2245-54

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ;  2 h, 80 °C
Referência
Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation
Lamprecht, Zandria; Malan, Frederick P.; Lotz, Simon; Bezuidenhout, Daniela I., New Journal of Chemistry, 2021, 45(14), 6220-6230

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  4 h, reflux
Referência
Preparation of ω-ethene sulfuryl disulfide and its application as self-assembled monolayer
, China, , ,

Synthetic Routes 8

Condições de reacção
Referência
Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals
Baguley, Paul A.; Walton, John C., Journal of the Chemical Society, 1998, (6), 1423-1429

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Palladium diacetate ,  1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ;  5 min, 25 °C; 1 h, 120 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ;  2.8 h, 1 bar, 25 °C
Referência
Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes
Venkatesan, Ramprakash; Prechtl, Martin H. G.; Scholten, Jackson D.; Pezzi, Rafael P.; Machado, Giovanna; et al, Journal of Materials Chemistry, 2011, 21(9), 3030-3036

Synthetic Routes 10

Condições de reacção
Referência
Electrophilic additions to ω-methoxyolefins
Beyer, D.; Duschek, Ch.; Franz, H. J.; Hoehn, R.; Hoebold, W.; et al, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68

Synthetic Routes 11

Condições de reacção
Referência
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; Khlebnikov, A. F.; Sokolov, V. V., Science of Synthesis, 2010, 47, 771-881

Synthetic Routes 12

Condições de reacção
Referência
Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes
, Japan, , ,

Synthetic Routes 13

Condições de reacção
Referência
The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol
Mihailovic, M. L.; Stankovic, J.; Cekovic, Z.; Konstantinovic, S.; Dokic-Mazinjanin, S., Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Palladium diacetate ,  1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ;  5 min, 25 °C; 1 h, 120 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ;  2.8 h, 1 bar, 25 °C
Referência
Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes
Venkatesan, Ramprakash; Prechtl, Martin H. G.; Scholten, Jackson D.; Pezzi, Rafael P.; Machado, Giovanna; et al, Journal of Materials Chemistry, 2011, 21(9), 3030-3036

Synthetic Routes 15

Condições de reacção
Referência
Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes
, Japan, , ,

Synthetic Routes 16

Condições de reacção
Referência
Controlled chlorination of hydrocarbons. III. Chlorination of olefins in the gas phase
Bejannin, Catherine; Lanchec, Germain; Blouri, Byouk, Bulletin de la Societe Chimique de France, 1974, 661, 661-6

Synthetic Routes 17

Condições de reacção
Referência
Electrophilic additions to ω-methoxyolefins
Beyer, D.; Duschek, Ch.; Franz, H. J.; Hoehn, R.; Hoebold, W.; et al, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68

Synthetic Routes 18

Condições de reacção
Referência
Reaction of allyl halides with diazomethane using copper salt catalysis
Kirmse, Wolfgang; Kapps, Manfred; Hager, Robert B., Chemische Berichte, 1966, 99(9), 2855-68

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Gold Solvents: Toluene ;  25 h, 30 atm, 120 °C
Referência
Green, Multi-Gram One-Step Synthesis of Core-Shell Nanocomposites in Water and Their Catalytic Application to Chemoselective Hydrogenations
Urayama, Teppei; Mitsudome, Takato; Maeno, Zen; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Chemistry - A European Journal, 2016, 22(50), 17962-17966

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 10 °C
1.2 Reagents: Thionyl chloride ;  overnight, rt
1.3 Reagents: Water ;  0 °C
Referência
Ni-Catalyzed carboxylation of aziridines en route to β-amino acids
Davies, Jacob; Janssen-Muller, Daniel; Zimin, Dmitry P.; Day, Craig S. ; Yanagi, Tomoyuki; et al, Journal of the American Chemical Society, 2021, 143(13), 4949-4954

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  rt → 10 °C; 5 h, reflux
Referência
Branch-Selective Hydroarylation: Iodoarene-Olefin Cross-Coupling
Green, Samantha A.; Matos, Jeishla L. M.; Yagi, Akiko; Shenvi, Ryan A., Journal of the American Chemical Society, 2016, 138(39), 12779-12782

Synthetic Routes 22

Condições de reacção
Referência
An investigation of the thermal decomposition of the methohydroxides and methodeuteroxides of some 5-(N,N-dimethylamino)-1-pentenes
Cocker, Wesley; Geraghty, Niall W. A.; McMurry, T. Brian H.; Shannon, Patrick V. R., Journal of the Chemical Society, 1984, (10), 2245-54

Synthetic Routes 23

Condições de reacção
Referência
Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals
Baguley, Paul A.; Walton, John C., Journal of the Chemical Society, 1998, (6), 1423-1429

Synthetic Routes 24

Condições de reacção
Referência
The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol
Mihailovic, M. L.; Stankovic, J.; Cekovic, Z.; Konstantinovic, S.; Dokic-Mazinjanin, S., Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307

Synthetic Routes 25

Condições de reacção
1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ;  2 h, 80 °C
Referência
Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation
Lamprecht, Zandria; Malan, Frederick P.; Lotz, Simon; Bezuidenhout, Daniela I., New Journal of Chemistry, 2021, 45(14), 6220-6230

Synthetic Routes 26

Condições de reacção
1.1 Reagents: Thionyl chloride
Referência
A mild and convenient procedure for conversion of alkenes into alkyl iodides via reaction of iodine monochloride with organoboranes
Kabalka, George W.; Gooch, E. Eugene III, Journal of Organic Chemistry, 1980, 45(18), 3578-80

Synthetic Routes 27

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 10 °C
1.2 Reagents: Thionyl chloride ;  overnight, rt
1.3 Reagents: Water ;  0 °C
Referência
Ni-Catalyzed carboxylation of aziridines en route to β-amino acids
Davies, Jacob; Janssen-Muller, Daniel; Zimin, Dmitry P.; Day, Craig S. ; Yanagi, Tomoyuki; et al, Journal of the American Chemical Society, 2021, 143(13), 4949-4954

Synthetic Routes 28

Condições de reacção
Referência
Reaction of allyl halides with diazomethane using copper salt catalysis
Kirmse, Wolfgang; Kapps, Manfred; Hager, Robert B., Chemische Berichte, 1966, 99(9), 2855-68

Synthetic Routes 29

Condições de reacção
1.1 Reagents: Pyridine ,  Thionyl chloride Catalysts: Bismuth oxide (Bi2O3) ;  0 °C; < 5 °C; 5 °C → 30 °C; 72 h, 10 - 30 °C
Referência
Process for the preparation of 5-chloropent-1-ene from pent-4-en-1-ol and thionyl chloride by catalytic chlorination
, China, , ,

Synthetic Routes 30

Condições de reacção
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  4 h, reflux
Referência
Preparation of ω-ethene sulfuryl disulfide and its application as self-assembled monolayer
, China, , ,

Synthetic Routes 31

Condições de reacção
Referência
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; Khlebnikov, A. F.; Sokolov, V. V., Science of Synthesis, 2010, 47, 771-881

Synthetic Routes 32

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Referência
Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids
Villieras, J.; Rambaud, M.; Kirschleger, B.; Tarhouni, R., Bulletin de la Societe Chimique de France, 1985, (5), 837-43

4-Pentenyl Chloride Raw materials

4-Pentenyl Chloride Preparation Products

4-Pentenyl Chloride Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:928-50-7)5-CHLORO-1-PENTENE
sfd5778
Pureza:99%
Quantidade:200KG
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:928-50-7)4-Pentenyl Chloride
A852535
Pureza:99%/99%/99%
Quantidade:5g/10g/25g
Preço ($):413.0/616.0/1535.0